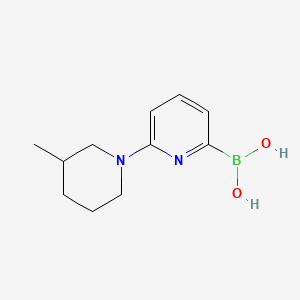

(6-(3-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

[6-(3-methylpiperidin-1-yl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-9-4-3-7-14(8-9)11-6-2-5-10(13-11)12(15)16/h2,5-6,9,15-16H,3-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZNHYIXQUGBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2CCCC(C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671267 | |

| Record name | [6-(3-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-50-6 | |

| Record name | [6-(3-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki-Miyaura reaction remains the most widely employed method for synthesizing (6-(3-methylpiperidin-1-yl)pyridin-2-yl)boronic acid. This approach typically involves coupling a halogenated pyridine precursor with a boronic acid or ester. For example, 2-bromo-6-(3-methylpiperidin-1-yl)pyridine reacts with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst.

Reaction Conditions:

-

Catalyst: Pd(OAc) (5–10 mol%)

-

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (DPPF, 10 mol%)

-

Base: CsCO or KCO

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)/HO

-

Temperature: 70–100°C

A representative protocol from recent literature involves the use of Pd(OAc), DPPF, and CuCl in DMF at 100°C, achieving a 55% yield after column purification. The reaction’s regioselectivity is controlled by the electronic effects of the 3-methylpiperidin-1-yl substituent, which directs boronation to the 2-position of the pyridine ring.

Lithiation-Borylation Approach

An alternative method employs directed ortho-lithiation followed by borylation. In this strategy, 6-(3-methylpiperidin-1-yl)pyridine is treated with n-butyllithium (n-BuLi) at -78°C, generating a lithium intermediate that reacts with triisopropyl borate (B(OiPr)). Subsequent hydrolysis yields the boronic acid.

Key Parameters:

-

Lithiating Agent: n-BuLi (2.5 equiv)

-

Borating Agent: B(OiPr) (1.5 equiv)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: -78°C to room temperature

This method avoids transition-metal catalysts but requires stringent temperature control to prevent side reactions.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are increasingly adopted to enhance reaction consistency and safety. A patented protocol describes the use of a palladium-packed column reactor for continuous Suzuki-Miyaura coupling, achieving 85% conversion with a throughput of 1 kg/h.

Optimized Industrial Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (5 wt%) |

| Residence Time | 30 minutes |

| Temperature | 120°C |

| Pressure | 10 bar |

| Solvent | Ethanol/HO (4:1) |

This method reduces palladium leaching to <0.1 ppm, meeting pharmaceutical-grade purity standards.

Reaction Optimization and Conditions

Catalyst Systems

Comparative studies indicate that Pd(OAc) with DPPF outperforms PdCl(PPh) in terms of yield and reproducibility. Copper(I) chloride (CuCl) is often added as a co-catalyst to facilitate transmetalation, particularly in DMF-based systems.

Solvent and Base Effects

Polar aprotic solvents like DMF enhance catalyst solubility but may require higher temperatures (100°C). Mixed solvent systems (e.g., THF/HO) enable milder conditions (70°C) but with longer reaction times (12–20 h). The choice of base (CsCO vs. KCO) impacts reaction efficiency:

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| CsCO | 75 | 12 |

| KCO | 68 | 18 |

Comparative Analysis of Methods

The table below contrasts the two primary laboratory methods:

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 55–80 | >95 | 120–150 | High |

| Lithiation-Borylation | 60–69 | 90–93 | 80–100 | Moderate |

The Suzuki-Miyaura method is favored for its scalability and compatibility with diverse substrates, whereas lithiation-borylation offers a transition-metal-free alternative for sensitive applications.

Recent Advances and Innovations

Chemical Reactions Analysis

Types of Reactions

(6-(3-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions include boronic esters, substituted pyridines, and various organoboron compounds .

Scientific Research Applications

(6-(3-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-(3-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with a palladium catalyst. This process facilitates the formation of carbon-carbon bonds in cross-coupling reactions. The molecular targets and pathways involved include the activation of the boronic acid group and its subsequent reaction with electrophilic species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinylboronic Acids with Heterocyclic Amine Substituents

6-(Pyrrolidin-1-yl)pyridine-3-boronic Acid

- Structure : A pyridine ring with a boronic acid group at position 3 and a pyrrolidine (5-membered nitrogen heterocycle) at position 6 .

- Key Differences :

- The 3-methylpiperidine group in the target compound is a 6-membered ring with a methyl substituent, offering greater steric bulk and altered electronic properties compared to pyrrolidine.

- Pyrrolidine’s smaller ring size may enhance reaction rates in coupling reactions due to reduced steric hindrance .

6-(Quinolin-2-yl)pyridin-2(1H)-one

- Structure: A pyridone core linked to a quinoline moiety .

- Key Differences: The absence of a boronic acid group limits its utility in cross-coupling reactions. Quinoline’s extended aromatic system may confer distinct biological activity unrelated to boronic acid chemistry .

Substituted Pyridinylboronic Acids

(6-Ethylpyridin-2-yl)boronic Acid

- Structure : A pyridine ring with a boronic acid group at position 2 and an ethyl group at position 6 .

- Key Differences: The ethyl group is a simple alkyl substituent, whereas the 3-methylpiperidine group introduces a nitrogen atom capable of hydrogen bonding or coordination with metals. Ethyl groups may enhance solubility in nonpolar solvents, while the piperidine moiety could improve aqueous solubility via protonation .

(3-Cyano-6-methylpyridin-2-yl)boronic Acid

- Structure: A pyridine ring with a boronic acid group at position 2, a methyl group at position 6, and a cyano group at position 3 .

- The methyl group at position 6 is less sterically demanding than the 3-methylpiperidine substituent .

Comparison Table

Unique Features of this compound

- Biological Relevance : Piperidine derivatives are common in pharmaceuticals; this compound’s structure may confer affinity for biological targets such as enzymes or receptors .

- Solubility : The basic piperidine nitrogen can be protonated under acidic conditions, enhancing aqueous solubility compared to purely aromatic analogs .

Biological Activity

(6-(3-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound features a unique structure that combines a pyridine ring, a piperidine moiety, and a boronic acid group, allowing it to engage in various chemical reactions and biological interactions.

The molecular formula of this compound is C11H17BN2O2, and it has been characterized for its stability and reactivity in chemical processes. Its ability to form stable complexes with biological targets is central to its mechanism of action.

The primary mechanism of action involves the formation of boronate complexes, which can undergo transmetalation in the presence of palladium catalysts during Suzuki-Miyaura cross-coupling reactions. This process facilitates the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules. Furthermore, the boronic acid moiety can interact with enzymes and receptors, modulating their activity through reversible covalent bonding with active site residues.

Biological Activity

Research has highlighted several key biological activities associated with this compound:

1. Anticancer Activity

Studies have indicated that derivatives of this compound may exhibit significant anticancer properties. For instance, its use in synthesizing small molecule degraders targeting coactivator-associated arginine methyltransferase 1 (CARM1) showed promising results in degrading CARM1 in breast cancer cell lines (e.g., MCF7 cells) at low concentrations .

2. Drug Development

The compound serves as a valuable building block in drug discovery, particularly in developing therapeutics for diseases such as cancer and infectious diseases. Its derivatives have demonstrated potential as selective inhibitors in various biological pathways .

3. Interaction with Biological Targets

The boronic acid group allows for specific interactions with biomolecules, enhancing the selectivity and potency of synthesized compounds. This feature is particularly useful in designing inhibitors that target specific enzymes or receptors involved in disease pathways .

Research Findings

A table summarizing key findings related to the biological activity of this compound is presented below:

Case Studies

Several case studies have explored the application of this compound in biological research:

Case Study 1: CARM1 Inhibitors

In a study focusing on CARM1 inhibitors, compounds derived from this boronic acid were tested for their ability to selectively degrade CARM1 without affecting other protein methyltransferases. The results indicated that some derivatives were over 100-fold more potent than existing inhibitors, showcasing their potential for therapeutic use against cancers driven by CARM1 .

Case Study 2: Synthesis of Bioactive Molecules

Another investigation highlighted the synthesis of bioactive molecules using this compound as a key intermediate. These molecules were evaluated for their pharmacological properties, demonstrating promising results in preclinical models.

Q & A

Basic: What are the standard synthetic routes for preparing (6-(3-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized pyridine intermediates. A representative protocol includes:

- Step 1: Reacting 6-bromo-2-(3-methylpiperidin-1-yl)pyridine with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Optimization Tips: - Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 120°C) .

- Catalyst loading can be minimized to 1–2 mol% with ligand systems like SPhos or XPhos to enhance efficiency .

Basic: What spectroscopic and analytical techniques are critical for characterizing this boronic acid derivative?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR: Assign peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and 3-methylpiperidinyl moiety (δ 1.2–2.8 ppm for methyl and piperidine protons) .

- FT-IR: Confirm boronic acid B–O and B–C stretches (~1350 cm⁻¹ and ~1480 cm⁻¹) .

- Mass Spectrometry (EI/ESI): Validate molecular weight (e.g., [M+H]+ expected for C₁₁H₁₇BN₂O₂).

- XRD: For crystalline derivatives, analyze spatial arrangement of the boronic acid group relative to the heterocycle .

Advanced: How do catalytic systems influence the efficiency of cross-coupling reactions involving this compound?

Methodological Answer:

Palladium catalysts dominate, but performance varies:

- Pd(PPh₃)₄: Effective for aryl-aryl couplings but requires excess ligand (e.g., 10 mol%) and longer reaction times .

- Pd(dppf)Cl₂: Superior for sterically hindered substrates; compatible with microwave conditions (yields >85% in <2 hours) .

- Base Selection: K₂CO₃ or Cs₂CO₃ in THF/water mixtures (3:1) minimizes boronic acid protodeboronation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.